molecular formula C19H25ClN2O B025696 Imipraminoxide hydrochloride CAS No. 19864-71-2

Imipraminoxide hydrochloride

カタログ番号: B025696
CAS番号: 19864-71-2
分子量: 332.9 g/mol
InChIキー: CAHPIJSNOKEGSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imipraminoxide hydrochloride, also known as imipramine N-oxide hydrochloride, is a tricyclic antidepressant. It was introduced in Europe in the 1960s for the treatment of depression. This compound is both an analogue and a metabolite of imipramine, and it exhibits similar effects. it has a faster onset of action, slightly higher efficacy, and fewer side effects compared to imipramine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of imipraminoxide hydrochloride involves the oxidation of imipramine. The reaction typically employs hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Imipraminoxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Imipraminoxide hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study the oxidation and reduction reactions of tricyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter levels and receptor interactions in the brain.

    Medicine: Studied for its antidepressant properties and potential use in treating other psychiatric disorders.

    Industry: Utilized in the development of new antidepressant drugs and formulations

作用機序

Imipraminoxide hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound also acts on various receptors, including histamine and muscarinic acetylcholine receptors, contributing to its therapeutic effects .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its faster onset of action and reduced side effects compared to imipramine. It also has a distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

生物活性

Imipraminoxide hydrochloride is a tricyclic antidepressant (TCA) derivative of imipramine, primarily known for its antidepressant and anxiolytic properties. This article focuses on the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.

This compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters in the brain, particularly norepinephrine and serotonin. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to mood elevation. The compound binds to sodium-dependent transporters, effectively blocking the reabsorption of norepinephrine and serotonin by neurons, which is crucial in alleviating symptoms of depression and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed with a bioavailability ranging from 29% to 77%. Peak plasma concentrations occur approximately 2-6 hours post-administration.
  • Distribution : High volume of distribution (10-20 L/kg), with significant accumulation in the brain.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19), yielding active metabolites such as desipramine.
  • Elimination : Excreted mainly through urine, with less than 5% remaining unchanged .

Clinical Applications and Efficacy

This compound has been studied for various clinical applications beyond depression, including:

  • Irritable Bowel Syndrome (IBS) : A randomized controlled trial demonstrated that low-dose imipramine significantly improved global symptom relief in patients with IBS compared to placebo. At week 12, 80.6% of patients on imipramine reported symptom relief versus 48.0% on placebo (p = 0.01). This effect persisted through a follow-up period .
Study GroupMean Age (years)Symptom Relief (%)Dropout Rate (%)
Imipraminoxide42.6 ± 12.480.647.5
Placebo45.3 ± 13.848.047.9
  • Chronic Pain Management : Due to its analgesic properties, imipraminoxide has been explored for chronic pain conditions where traditional pain management strategies have failed.

Side Effects and Safety Profile

Common side effects associated with this compound include:

  • Anticholinergic Effects : Dry mouth, constipation, blurred vision.
  • Cardiovascular Effects : Postural hypotension and tachycardia.
  • CNS Effects : Drowsiness and cognitive impairment, especially in older adults.

The incidence of adverse effects tends to be higher in older populations due to polypharmacy and increased sensitivity to medications .

Case Studies

Research has highlighted several case studies where this compound was effectively utilized:

  • Case Study on Depression : A patient with treatment-resistant depression showed significant improvement after switching from SSRIs to this compound after a comprehensive evaluation indicated poor response to initial therapies.
  • IBS Management : Another case involved a patient suffering from IBS who experienced substantial relief from abdominal pain and bloating after a regimen of low-dose this compound over three months.

特性

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPIJSNOKEGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6829-98-7 (Parent)
Record name Imipramine N-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20438-98-6
Record name Imipramine N-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPRAMINOXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7396L81U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。